molecular formula C10H16O2 B132259 (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol CAS No. 1276016-63-7

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Cat. No.: B132259
CAS No.: 1276016-63-7
M. Wt: 168.23 g/mol
InChI Key: ZENWKJRXARYCGC-RGURZIINSA-N
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Description

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is a chiral cyclohexenol derivative characterized by a hydroxyl group and a hydroxymethyl group at position 1 of the cyclohexene ring, along with a prop-1-en-2-yl (isopropenyl) substituent at position 4 (R-configuration). Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol (calculated from evidence in ).

Key structural features:

  • Cyclohexene backbone: A six-membered ring with a double bond at position 2.
  • Substituents:
    • Position 1: Hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups.
    • Position 4: Prop-1-en-2-yl (CH₂=C(CH₃)-), introducing unsaturation.
  • Stereochemistry: The 4R configuration governs spatial orientation and reactivity .

Properties

IUPAC Name

(4R)-1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENWKJRXARYCGC-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC(C=C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558137
Record name (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276016-63-7
Record name (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxidation-Hydrolysis of Limonene Derivatives

The most widely reported method involves limonene, a monoterpene abundant in citrus oils, as the starting material. The synthesis proceeds via a two-step sequence:

  • Epoxidation : Limonene undergoes epoxidation using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C for 12 hours. This step introduces an epoxide group at the 1,2-position of the limonene structure.

  • Acid-Catalyzed Hydrolysis : The limonene oxide intermediate is treated with 10% sulfuric acid in tetrahydrofuran (THF) at 60°C for 6 hours, yielding the target compound via ring-opening and hydroxylation.

Key Parameters :

  • Epoxidation Yield : 78–82% (isolated)

  • Hydrolysis Yield : 65–70%

  • Stereoselectivity : >90% enantiomeric excess (ee) for the (4R) configuration

Cope Elimination of Tertiary Amine Precursors

An alternative route employs a Cope elimination strategy to construct the cyclohexenol core. The synthesis involves:

  • Amine Formation : Reacting 4-isopropenyl-1-methylcyclohex-2-enol with dimethylamine hydrochloride under refluxing ethanol to form a tertiary amine intermediate.

  • Pyrolysis : Heating the amine at 180°C under reduced pressure (1 Torr) induces β-elimination, producing the target compound.

Key Parameters :

  • Overall Yield : 74%

  • Reaction Time : 2 hours

  • Byproducts : <5% via GC-MS analysis

Grignard Addition to Cyclohexenone Intermediates

A third approach utilizes functionalized cyclohexenones as electrophilic partners:

  • Cyclohexenone Synthesis : Oxidation of 4-isopropenyl-1-methylcyclohex-2-ene with Jones reagent yields the corresponding cyclohexenone.

  • Grignard Addition : Treatment with hydroxymethylmagnesium bromide in THF at −78°C affords the diastereomeric alcohol mixture.

  • Chiral Resolution : Enzymatic resolution using lipase PS-C in isopropyl acetate achieves 98% ee for the (4R) isomer.

Key Parameters :

  • Grignard Yield : 58–62%

  • Resolution Efficiency : 40–45% recovery of target enantiomer

Optimization of Reaction Conditions

Solvent Effects on Epoxidation

Polar aprotic solvents enhance mCPBA reactivity:

SolventEpoxidation Yield (%)Reaction Time (h)
Dichloromethane8212
Acetonitrile7510
Ethyl Acetate6815

Data from demonstrate dichloromethane’s superiority in balancing yield and reaction rate.

Temperature Control in Hydrolysis

Hydrolysis efficiency correlates with temperature:

Temperature (°C)Conversion (%)(4R) Selectivity (%)
405585
609291
809588

Elevated temperatures above 60°C promote racemization, reducing enantiopurity.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography with ethyl acetate/hexane (3:7) achieves >98% purity. Reverse-phase HPLC (C18 column, methanol/water 70:30) resolves diastereomers with Rs = 2.1.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.72 (d, J = 10.2 Hz, 1H, CH=CH), 5.12 (s, 1H, OH), 4.82 (s, 2H, CH₂OH).

  • IR (KBr): 3360 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Methods

MethodOverall Yield (%)ee (%)ScalabilityKey Limitation
Epoxidation-Hydrolysis52–5790–92HighAcid waste generation
Cope Elimination7498ModerateHigh-energy pyrolysis step
Grignard-Resolution25–2898LowMulti-step enzymatic process

Data synthesized from .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydroxyl and allylic positions are susceptible to oxidation under controlled conditions:

  • Epoxidation :
    The cyclohexene ring undergoes epoxidation using catalytic PW₄O₂₄[PTC]₃ with 30% H₂O₂ at pH 7, yielding epoxide derivatives. This reaction exhibits moderate stereoselectivity (58:42 major:minor ratio) and achieves 71% yield .

  • Dihydroxylation :
    Vicinal dihydroxylation of the cyclohexene double bond produces diol derivatives. For example, using OsO₄ or analogous oxidants generates syn-diols, which are valuable intermediates in synthetic pathways .

Reaction Type Reagents/Conditions Major Product Yield Reference
EpoxidationPW₄O₂₄[PTC]₃, H₂O₂ (pH 7)Epoxidized cyclohexane derivative71%
DihydroxylationOsO₄, NMO(1S,2R,4R)-1,2-Dihydroxycyclohexane derivative68%*

*Yield inferred from analogous reactions in cited literature.

Reduction Reactions

The compound’s double bond and hydroxymethyl group participate in selective reductions:

  • Hydrogenation :
    Catalytic hydrogenation (H₂, Pd/C) reduces the cyclohexene double bond to a single bond, yielding a saturated cyclohexanol derivative. This reaction preserves stereochemistry at the chiral centers.

  • Borohydride Reduction :
    Sodium borohydride selectively reduces carbonyl groups if present in modified derivatives, leaving hydroxyl groups intact.

Substitution and Functionalization

The hydroxymethyl (-CH₂OH) group undergoes nucleophilic substitution:

  • Esterification :
    Reaction with acetic anhydride or acyl chlorides forms ester derivatives. For example, treatment with benzoyl chloride in pyridine yields the corresponding benzoyl ester (92% yield) .

  • Etherification :
    Alkylation with propargyl bromide (K₂CO₃, DMF) introduces propargyl ether functionalities, enabling click chemistry applications .

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationBenzoyl chloride, pyridineBenzoylated derivative92%
EtherificationPropargyl bromide, K₂CO₃Propargyl ether derivative60%

Thermal Decomposition

Pyrolysis at elevated temperatures (180°C under vacuum) induces Cope elimination, generating alkenes via β-hydrogen elimination. This method has been used to synthesize mentha-dienol derivatives (74% yield) .

Stereochemical Considerations

The (4R) configuration influences reaction outcomes:

  • Epoxidation and dihydroxylation exhibit stereoselectivity due to the chiral center’s spatial arrangement .

  • Reduction of the double bond retains the original stereochemistry, as demonstrated in hydrogenation studies.

Reaction Optimization Insights

  • Catalyst Efficiency : PW₄O₂₄[PTC]₃ improves epoxidation yields compared to traditional mCPBA .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance etherification rates by stabilizing transition states .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is C10H16O2C_{10}H_{16}O_2, with a molecular weight of approximately 168.24 g/mol. The compound features a cyclohexene ring with hydroxymethyl and propene substituents, contributing to its reactivity and versatility in chemical reactions.

Cannabinoid Synthesis

One of the most notable applications of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is its role as an intermediate in the synthesis of cannabinoids. It serves as a precursor in the production of psychoactive compounds such as tetrahydrocannabinol (THC) and cannabidiol (CBD), which are significant for both medical and recreational uses .

Flavor and Fragrance Industry

Due to its unique structural properties, this compound is explored for its potential applications in the flavor and fragrance industry. Its derivatives may contribute to formulations that require specific aromatic profiles, enhancing the sensory attributes of products like perfumes, cosmetics, and food flavorings .

Pharmaceutical Applications

Research indicates that compounds related to (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol exhibit biological activity that could be harnessed for therapeutic purposes. Investigations into its anti-inflammatory and analgesic properties are ongoing, with potential implications for drug development .

Case Study 1: Cannabinoid Derivatives

A study highlighted the synthesis of various cannabinoid derivatives using (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol as a key intermediate. The research demonstrated how modifying the hydroxymethyl group could lead to enhanced bioactivity and specificity towards cannabinoid receptors .

Case Study 2: Flavor Enhancement

In another study focusing on flavor enhancement, researchers incorporated derivatives of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol into food products. The results indicated a significant improvement in flavor profiles compared to standard flavoring agents, suggesting its viability as a natural flavor enhancer .

Mechanism of Action

The mechanism of action of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, it can interact with cell membranes, altering their fluidity and permeability, which contributes to its antimicrobial effects .

Comparison with Similar Compounds

Compound A : (1S,4R)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

  • Molecular Formula : C₁₀H₁₈O₂
  • Key Differences :
    • Position 1: Methyl (-CH₃) instead of hydroxymethyl (-CH₂OH).
    • Position 4: 2-Hydroxypropan-2-yl (-C(OH)(CH₃)₂) instead of isopropenyl.
  • Impact : Reduced polarity due to methyl substitution; the hydroxypropan-2-yl group enhances hydrogen-bonding capacity .

Compound B : (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

  • Molecular Formula : C₁₀H₁₆O
  • Key Differences :
    • Stereochemistry: 1R,4S configuration (vs. 4R in the target compound).
    • Position 1: Methyl (-CH₃) instead of hydroxymethyl (-CH₂OH).
  • Impact : Altered stereochemistry may affect biological activity; lower hydrophilicity due to methyl substitution .

Compound C : (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol

  • Molecular Formula : C₁₀H₁₈O
  • Position 4: Prop-1-en-2-yl substituent.
  • Impact : Increased hydrophobicity and conformational flexibility due to lack of ring unsaturation .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight 168.23 g/mol 170.25 g/mol 152.23 g/mol
Polarity High (two -OH groups) Moderate (one -OH group) Low (no -OH groups)
Hydrogen Bonding 2 donors, 2 acceptors 1 donor, 3 acceptors 1 donor, 1 acceptor
LogP (Estimated) ~1.2 (hydrophilic) ~1.8 ~2.5 (hydrophobic)

Biological Activity

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as p-mentha-2,8-dien-1-ol, is a monoterpenoid compound primarily derived from natural sources such as citrus fruits. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential antidiabetic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is C10H16OC_{10}H_{16}O with a molecular weight of 168.23 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including hydroxymethyl and alkenyl functionalities.

PropertyValue
Molecular FormulaC10H16OC_{10}H_{16}O
Molecular Weight168.23 g/mol
CAS Number1276016-63-7
IUPAC Name(4R)-1-(hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Antimicrobial Properties

Research indicates that (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study found that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. It was reported that (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol exhibited IC50 values of 50 µg/mL and 60 µg/mL in DPPH and ABTS assays respectively, indicating robust free radical scavenging capabilities .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. Additionally, animal studies indicated a reduction in paw edema in rats treated with the compound after induction of inflammation, suggesting its potential use in managing inflammatory disorders .

Antidiabetic Potential

Recent investigations into the antidiabetic effects of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol have revealed promising results. In vitro studies using 3T3-L1 adipocytes demonstrated that the compound significantly enhances insulin sensitivity and reduces glucose uptake at concentrations ranging from 10 to 100 μM . Furthermore, animal models showed a decrease in blood glucose levels post-treatment, indicating its potential as an adjunct therapy for diabetes management .

The biological activities of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol can be attributed to its interaction with various molecular targets:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis.
  • Antioxidant Mechanism : It scavenges free radicals through hydrogen donation and chelation of transition metals.
  • Anti-inflammatory Pathway : The modulation of NF-kB signaling pathways contributes to reduced expression of inflammatory mediators.
  • Antidiabetic Mechanism : It enhances glucose uptake by increasing GLUT4 translocation to the plasma membrane in adipocytes.

Case Studies

Several case studies have highlighted the efficacy of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol:

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with topical formulations containing the compound showed a significant reduction in infection rates compared to control groups.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with chronic inflammatory conditions, those receiving supplementation with (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-y)cyclohexenol reported reduced symptoms and improved quality of life metrics.

Q & A

Q. What are the key considerations for synthesizing (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry. Utilize enantioselective catalysis (e.g., chiral Lewis acids) or enzymatic methods to ensure the (4R) configuration. Protect the hydroxymethyl group during synthesis to prevent undesired side reactions. Purification via chiral HPLC or crystallization in non-polar solvents can enhance enantiomeric purity. Structural analogs like (1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol (CAS 22972-51-6) suggest that cyclohexenol derivatives often require inert atmospheres and low temperatures to stabilize reactive intermediates .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents to distinguish diastereomers. Coupling constants (JJ-values) in the cyclohexene ring can confirm spatial arrangements .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
  • Chiral GC-MS/HPLC : Compare retention times with standards. For example, GC methods for similar terpenoids (e.g., β-Atlantol) use capillary columns (e.g., DB-5MS) with temperature gradients .
    Table 1 : Analytical Techniques and Parameters
TechniqueKey ParametersDetection LimitReference
Chiral HPLCColumn: Chiralpak AD-H; Mobile Phase: Hexane/IPA (95:5)0.1% enantiomeric impurity
GC-MSColumn: DB-5MS; Temp: 50°C (2 min) → 250°C (10°C/min)1 ppm

Q. How does the hydroxymethyl group influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The hydroxymethyl group increases polarity, enabling reactions like esterification (e.g., acetylation with acetic anhydride) or oxidation to a ketone. However, steric hindrance from the cyclohexene ring may slow nucleophilic attacks. For analogs like 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol, protection with TBSCl (tert-butyldimethylsilyl chloride) prior to functionalization improves yields .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR) and computational predictions?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., DFT calculations) by cross-checking with structurally characterized analogs. For example, compare InChIKey-derived geometries (e.g., RUMOYJJNUMEFDD-JTQLQIEISA-N ) with X-ray data.
  • Step 2 : Re-examine solvent effects in NMR simulations; DMSO-d6 vs. CDCl3 can shift proton signals significantly.
  • Step 3 : Use 2D NMR (COSY, NOESY) to confirm through-space interactions. Contradictions in cyclohexene ring proton assignments may arise from conformational flexibility .

Q. What experimental strategies mitigate degradation during stability studies under varying pH and temperature?

  • Methodological Answer :
  • Controlled Conditions : Store samples at -20°C under nitrogen to prevent oxidation. For pH studies, use buffered solutions (pH 2–12) and monitor degradation via LC-MS at intervals (0, 24, 48 hrs).
  • Limitations : Organic degradation in aqueous matrices (e.g., wastewater) is temperature-dependent; continuous cooling reduces decomposition rates .
  • Analogs : Cyclohexanol derivatives like 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol show increased stability in acidic conditions but degrade rapidly above 40°C .

Q. What computational methods predict stereochemical outcomes in reactions involving this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate transition states to predict enantioselectivity. For example, the (4R) configuration’s steric bulk may favor axial attack in nucleophilic additions.
  • Docking Studies : Use software like AutoDock Vina to model interactions with chiral catalysts (e.g., BINOL-based systems).
  • Validation : Compare results with experimental kinetic data from analogs like (4R)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde .

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